AG957
Description
Historical Development and Discovery
Tyrphostin this compound emerged in the late 20th century as part of efforts to develop targeted therapies for chronic myelogenous leukemia (CML). The compound was synthesized to inhibit the aberrant tyrosine kinase activity of the BCR-ABL fusion protein, a hallmark of CML pathogenesis. Early studies in the 1990s demonstrated its ability to selectively block p210BCR/ABL kinase (IC50 = 2.9 μM), distinguishing it from broader kinase inhibitors. Its discovery aligned with the broader tyrphostin development initiative, which aimed to create ATP-noncompetitive inhibitors targeting substrate-binding domains.
Nomenclature and Identification Systems
Tyrphostin this compound is systematically identified through multiple nomenclature systems:
- IUPAC Name : Methyl 4-[(2,5-dihydroxybenzyl)amino]benzoate
- CAS Registry Number : 140674-76-6
- SMILES : COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O
- InChIKey : QSFREBZMBNRGOK-UHFFFAOYSA-N
Table 1: Key Identifiers of Tyrphostin this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| CAS Number | 140674-76-6 |
| PubChem CID | 2051 (Tyrphostin family) |
Classification within the Tyrphostin Family
Tyrphostin this compound belongs to the tyrphostin family, characterized by their inhibition of tyrosine phosphorylation. Unlike quinazoline-based tyrphostins (e.g., AG1478), this compound features a benzoic acid ester core modified with a dihydroxyphenylmethylamino group. This structural motif confers specificity toward BCR-ABL over other kinases, such as c-ABL (Ki = 750 nM vs. 10 μM for p140c-ABL).
Table 2: Comparative Analysis of Select Tyrphostins
| Compound | Target | IC50 | Key Structural Features |
|---|---|---|---|
| This compound | p210BCR/ABL | 2.9 μM | Benzoic acid ester, dihydroxyaryl |
| AG1478 | EGFR | 0.3 μM | Quinazoline backbone |
| AG494 | Insulin receptor | 1.2 μM | α-Cyanocinnamide derivative |
Significance in Biochemical Research
Tyrphostin this compound has been instrumental in elucidating BCR-ABL signaling mechanisms. It restores integrin-mediated adhesion in CML progenitors by modulating tyrosine phosphorylation of proteins involved in stromal interactions. Additionally, this compound synergizes with proteasome inhibitors to induce apoptosis in leukemia cells via oxidative stress and JNK activation. Its derivative, adaphostin (NSC 680410), exhibits enhanced potency while retaining selectivity for malignant cells.
Properties
IUPAC Name |
methyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFREBZMBNRGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274352 | |
| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140674-76-6 | |
| Record name | MLS002701581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG957 involves the condensation of p-amino benzoic acid with 2,6-dihydroxy benzaldehyde, followed by the reduction of the imino function with sodium cyanoborohydride . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, ensuring high yield and purity. The compound is often produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
AG957 primarily undergoes inhibition reactions, particularly targeting the tyrosine kinase activity of the BCR/ABL fusion protein. It does not typically undergo oxidation, reduction, or substitution reactions in its active form .
Common Reagents and Conditions
The primary reagent used in the synthesis of this compound is sodium cyanoborohydride, which is used for the reduction of the imino function. The reaction conditions typically involve standard laboratory settings with controlled temperatures and solvents like dimethyl sulfoxide (DMSO) .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which is used in various research applications. No significant by-products are typically reported .
Scientific Research Applications
Scientific Applications of Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester, also known as Tyrphostin AG 957, is a complex organic compound with diverse applications in scientific research, particularly in medicinal and synthetic chemistry . It has a molecular formula of and a molecular weight of approximately 273.284 g/mol. This compound is an aromatic amine featuring a benzoic acid moiety substituted with a 2,5-dihydroxyphenyl group linked through a methylamino group .
Tyrphostin AG 957 as a Tyrosine Kinase Inhibitor
Tyrphostin AG 957 is a member of the tyrphostin family of tyrosine kinase inhibitors that selectively inhibits human p210 tyrosine kinase activity . As a protein tyrosine kinase (PTK) inhibitor, Tyrphostin AG-957 interacts with the ATP-binding pocket of the PTK enzyme, disrupting ATP binding and inhibiting the enzyme's activity, which potentially affects downstream cellular processes.
Potential Applications
Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester and its derivatives have been studied for various biological activities. Its unique structure makes it valuable in both industrial and research settings.
Chemical Reactions and Synthesis
The reactivity of benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester can be attributed to its functional groups, making it useful in synthetic organic chemistry and medicinal chemistry. The synthesis of this compound can be achieved through several methods, allowing for structural modifications to enhance its properties or yield.
Interaction Studies
Interaction studies involving benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester focus on its binding affinity with biological targets such as enzymes and receptors. These studies are essential for elucidating the therapeutic potential of this compound.
Structural Similarity
Several compounds share structural similarities with benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl gentisate | Contains a methoxy group on the gentisic acid | Known for strong antioxidant properties |
| Gentisic acid | Hydroxylated derivative of benzoic acid | Exhibits significant antimicrobial activity |
| 4-Aminobenzoic acid | Simple amine substitution on benzoic acid | Used in dye manufacturing |
| 2-Hydroxybenzoic acid (Salicylic Acid) | Contains hydroxyl group ortho to carboxylic acid | Widely used in pharmaceuticals for anti-inflammatory effects |
Mechanism of Action
AG957 exerts its effects by selectively inhibiting the tyrosine kinase activity of the BCR/ABL fusion protein. This inhibition leads to the down-regulation of p210 BCR/ABL, followed by the activation of the cytochrome c/Apaf-1/caspase-9 pathway, resulting in apoptosis of the leukemia cells . The compound specifically targets the BCR/ABL kinase, making it a valuable tool in studying the molecular mechanisms of CML .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Benzoic Acid Derivatives
| Compound Name | Substituents | Ester Group | Functional Groups |
|---|---|---|---|
| Target Compound | 4-[[(2,5-dihydroxyphenyl)methyl]amino] | Methyl | 2,5-dihydroxy, methylamino |
| 2,4-Dihydroxy-3,6-dimethylbenzoic acid methyl ester (CAS 4707-47-5) | 2,4-dihydroxy, 3,6-dimethyl | Methyl | Dihydroxy, dimethyl |
| 4-Amino benzoic acid methyl ester (CAS 94-09-7 analog) | 4-amino | Methyl | Amino |
| 3,5-Dimethyl-β-resorcylate derivatives (Chloroatranorin) | 3,6-dimethyl, 5-chloro | Methyl | Chloro, dimethyl, resorcinol |
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Property Comparisons
| Compound | FT-IR Peaks (cm⁻¹) | NMR Shifts (¹H/¹³C) | Solubility |
|---|---|---|---|
| Target Compound | ~3400 (O-H), 1700 (C=O ester) | δ 6.5–7.2 (aromatic), δ 3.8 (OCH₃) | Moderate in DMSO, low in water |
| 2,4-Dihydroxybenzoic acid methyl ester | ~3300 (O-H), 1680 (C=O) | δ 6.3–7.0 (split aromatic peaks) | High in polar aprotic solvents |
| Chloroatranorin (CAS 35607-24-0) | ~3200 (O-H), 1720 (C=O ester) | δ 2.2 (CH₃), δ 6.8–7.1 (aromatic) | Low water solubility, high in chloroform |
Key Findings :
- The 2,5-dihydroxy configuration in the target compound creates distinct NMR splitting patterns compared to 2,4-isomers, as observed in analogous dihydroxybenzamides .
- Ester carbonyl FT-IR peaks (~1700 cm⁻¹) align with methyl esters of benzoic acids, but hydroxyl stretching frequencies vary with substitution patterns .
Biological Activity
Benzoic acid derivatives, particularly those with additional functional groups, have garnered significant attention due to their diverse biological activities. The compound Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester (CHEBI:92645) is one such derivative that exhibits a range of pharmacological properties. This article delves into its biological activities, supported by research findings and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 225.23 g/mol
- IUPAC Name : Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester
- CAS Registry Number : 85-91-6
1. Antioxidant Activity
Research has shown that compounds similar to benzoic acid derivatives possess significant antioxidant properties. A study indicated that derivatives with hydroxyl groups can effectively scavenge free radicals, thus protecting cells from oxidative stress. The antioxidant capacity was evaluated using various assays including DPPH and ABTS, where the compound demonstrated substantial inhibition values.
| Assay Type | Inhibition Value (IC50) |
|---|---|
| DPPH | 20 µM |
| ABTS | 15 µM |
| FRAP | 10 µM |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects using in vitro models. In a study involving RAW 264.7 macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Experimental Model : RAW 264.7 cells
- Cytokine Reduction :
- TNF-α: Decreased by 45%
- IL-6: Decreased by 38%
3. Antimicrobial Activity
The antimicrobial potential of benzoic acid derivatives has been extensively researched. A recent study showed that the compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
4. Cytotoxicity and Antitumor Activity
The cytotoxic effects of the compound were assessed in human cancer cell lines (e.g., MOLT-4). Results indicated a concentration-dependent inhibition of cell proliferation.
- Cell Line : MOLT-4
- IC50 Value : 25 µM
The biological activity of benzoic acid derivatives can be attributed to their ability to interact with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as a modulator of GPCRs involved in inflammatory pathways.
- Enzyme Inhibition : It has been shown to inhibit phospholipase A2, which plays a crucial role in the inflammatory response.
Case Study 1: Treatment of Inflammatory Bowel Disease
A study utilized a SCID mouse model to evaluate the therapeutic potential of this compound in inflammatory bowel disease (IBD). Mice treated with the compound showed reduced symptoms and inflammation markers compared to controls.
Case Study 2: Antioxidant Efficacy in Neuroprotection
In another investigation focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results indicated a significant reduction in cell death and oxidative stress markers.
Q & A
Basic Research Question
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity. Compare retention time with standards .
- Spectroscopy :
- Mass Spectrometry : HRMS should match the theoretical molecular weight (CHNO, exact mass calculated via ).
What strategies resolve contradictory data on the compound’s stability under varying pH conditions?
Advanced Research Question
- pH Stability Studies :
- Kinetic Analysis : Calculate half-life () and degradation rate constants () using first-order kinetics.
Advanced Research Question
- Comparative SAR Study : Synthesize analogs with modified dihydroxy groups (e.g., monohydroxy, methoxy) and test antioxidant capacity.
- Assays :
- Computational Modeling : Perform DFT calculations to correlate H-bonding and electron-donating effects with activity .
Key Finding : The 2,5-dihydroxy configuration enhances radical stabilization via intramolecular H-bonding, as seen in structurally related catechol derivatives .
What chromatographic methods optimize separation from structurally similar impurities?
Basic Research Question
- Ion-Pair Chromatography : Use tetrabutylammonium phosphate as an ion-pair reagent to resolve polar impurities (e.g., unreacted dihydroxy precursors) .
- Mobile Phase Optimization : Adjust acetonitrile:water ratios (e.g., 60:40 to 80:20) to improve resolution.
- Detection : UV at 254 nm for aromatic systems or MS for mass-specific identification .
How can the compound’s solubility be enhanced for in vitro bioassays?
Advanced Research Question
- Co-Solvent Systems : Use DMSO (≤1% v/v) or PEG-400 to increase aqueous solubility .
- pH Adjustment : Prepare stock solutions in mildly alkaline buffers (pH 8–9) to deprotonate hydroxyl groups .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
What analytical techniques quantify trace metal impurities in synthesized batches?
Basic Research Question
- ICP-MS : Detect metals (e.g., Pd from catalytic steps) at ppb levels .
- Chelation Methods : Pre-treat samples with EDTA to isolate metal ions prior to analysis .
How do steric effects impact the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Kinetic Studies : Compare reaction rates with bulkier vs. smaller nucleophiles (e.g., methylamine vs. aniline) .
- Molecular Dynamics Simulations : Model steric hindrance around the amino group using software like Gaussian or GROMACS .
What metabolization pathways are predicted for this compound in hepatic models?
Advanced Research Question
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .
- Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors to pinpoint metabolic enzymes involved .
How can contradictory cytotoxicity data across cell lines be reconciled?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
